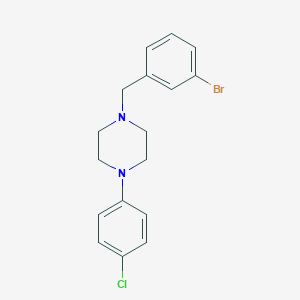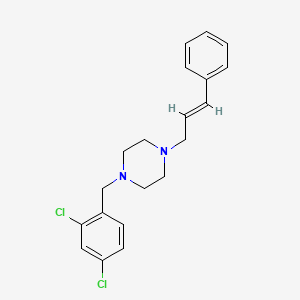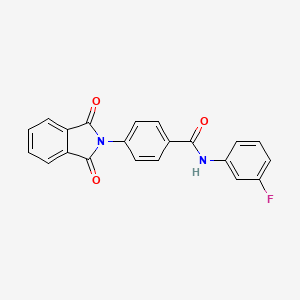
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide, also known as MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitosis and is overexpressed in many types of cancer. MLN8237 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mechanism of Action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide is a selective inhibitor of Aurora A kinase, which plays a critical role in mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition leads to mitotic defects, cell cycle arrest, and ultimately cell death. This compound has also been shown to inhibit other kinases, such as FLT3 and JAK2, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to induce mitotic defects, cell cycle arrest, and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in xenograft models of cancer. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has several advantages as a tool compound for studying mitosis and cancer biology. It is a potent and selective inhibitor of Aurora A kinase, which is overexpressed in many types of cancer. This compound has also been shown to enhance the activity of other anticancer agents, which may have clinical implications. However, this compound has limitations as a tool compound, including its cost and availability.
List of
Future Directions
1. Combination therapy: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has shown promise as a combination therapy with other anticancer agents. Further studies are needed to identify optimal combinations and dosing regimens.
2. Biomarker discovery: this compound may have predictive biomarkers of response, such as Aurora A kinase expression levels. Further studies are needed to identify predictive biomarkers and validate their clinical utility.
3. Clinical trials: this compound has shown promise in preclinical studies, and several clinical trials have been conducted or are ongoing. Further studies are needed to determine the optimal patient population, dosing regimens, and safety and efficacy profile of this compound.
4. Mechanism of resistance: this compound may have mechanisms of resistance, such as mutations in Aurora A kinase or compensatory pathways. Further studies are needed to identify mechanisms of resistance and develop strategies to overcome them.
5. Alternative targets: this compound may have alternative targets, such as FLT3 and JAK2. Further studies are needed to determine the clinical relevance of these alternative targets and develop selective inhibitors.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-fluorophenyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines and xenograft models. It has shown potent antitumor activity in a variety of tumor types, including breast, lung, colon, and pancreatic cancer. This compound has also been shown to enhance the activity of other anticancer agents, such as taxanes and gemcitabine.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-14-4-3-5-15(12-14)23-19(25)13-8-10-16(11-9-13)24-20(26)17-6-1-2-7-18(17)21(24)27/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSXGHUSRFNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[thiobis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3440865.png)
![{[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B3440877.png)
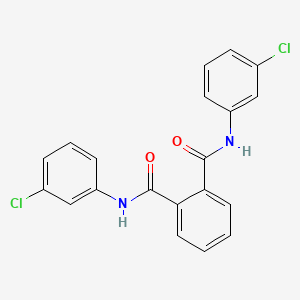


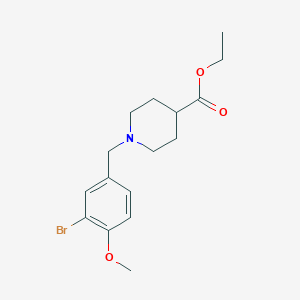
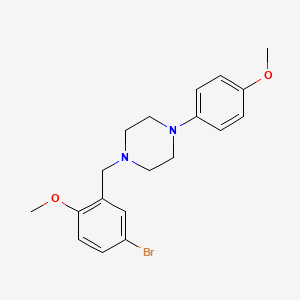
![1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440906.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440914.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440921.png)

